
2,4-Dichloro-5-phenylpyrimidine
Descripción general
Descripción
2,4-Dichloro-5-phenylpyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, involves numerous methods . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-phenylpyrimidine is C10H6Cl2N2 . It has a molecular weight of 225.07400 .Chemical Reactions Analysis
Pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, are known to undergo various chemical reactions . For example, they can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
2,4-Dichloro-5-phenylpyrimidine derivatives have been studied for their potential anti-inflammatory and analgesic effects. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them promising candidates for the development of new anti-inflammatory drugs with minimal toxicity.
Antimicrobial and Antifungal Activities
Pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, exhibit a range of pharmacological effects, including antimicrobial and antifungal properties . Their structure allows for the synthesis of novel compounds that can be potent against various bacterial and fungal strains, contributing to the field of infectious diseases.
Cancer Research
The pyrimidine scaffold is a common feature in many anticancer drugs. 2,4-Dichloro-5-phenylpyrimidine serves as a key intermediate in the synthesis of molecules with potential anticancer activities . Research in this area focuses on creating derivatives that can act as tyrosine kinase inhibitors or DNA topoisomerase II inhibitors, which are crucial targets in cancer therapy .
Material Science
In material science, 2,4-Dichloro-5-phenylpyrimidine is used to introduce hydrophobic side chains into molecules, enhancing their binding affinity to certain receptors . This property is valuable in the design of new materials with specific interactions at the molecular level.
Chemical Synthesis
This compound is utilized in various chemical synthesis processes, including the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . It’s particularly useful in nucleophilic aromatic substitution reactions due to the electron-deficient character of the pyrimidine ring.
Safety And Hazards
Direcciones Futuras
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
Propiedades
IUPAC Name |
2,4-dichloro-5-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQCQTSPGLAPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-phenylpyrimidine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
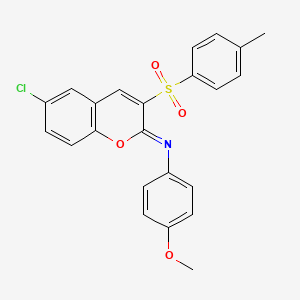

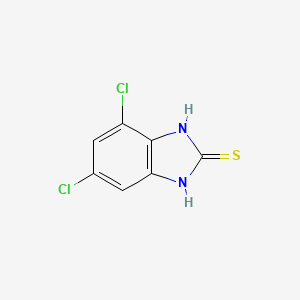
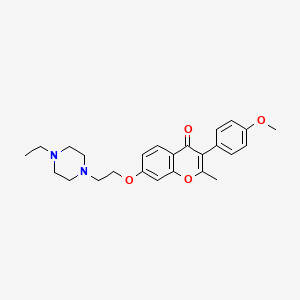
![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
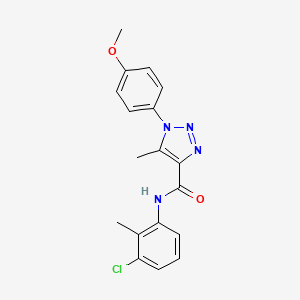

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)
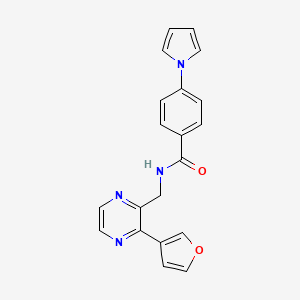
![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)
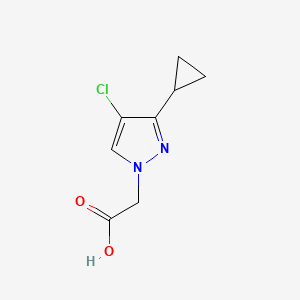
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)